molecular formula C3H4Cl2O B588741 1-Propen-2-ol, 1,1-dichloro- (9CI) CAS No. 130190-72-6

1-Propen-2-ol, 1,1-dichloro- (9CI)

Cat. No.: B588741
CAS No.: 130190-72-6
M. Wt: 126.964
InChI Key: GPABOXVPTAFDBT-UHFFFAOYSA-N
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Description

1-Propen-2-ol, 1,1-dichloro- (9CI) is a chemical compound of interest in specialized organic synthesis and industrial research. As a reagent, it may serve as a key intermediate for constructing more complex molecules or in polymerization reactions, given its structural features that include both a double bond and halogen atoms. These functional groups make it a potential candidate for various chemical transformations, including nucleophilic substitutions and addition reactions. Researchers might explore its applications in the development of new materials, such as specialty polymers. Handling and Safety: Precise chemical and physical properties, including solubility, boiling point, and melting point, should be confirmed by the researcher prior to use. Comprehensive safety data must be consulted to ensure safe handling and storage, as this compound is intended for use by qualified laboratory personnel. Disclaimer: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

130190-72-6

Molecular Formula

C3H4Cl2O

Molecular Weight

126.964

IUPAC Name

1,1-dichloroprop-1-en-2-ol

InChI

InChI=1S/C3H4Cl2O/c1-2(6)3(4)5/h6H,1H3

InChI Key

GPABOXVPTAFDBT-UHFFFAOYSA-N

SMILES

CC(=C(Cl)Cl)O

Synonyms

1-Propen-2-ol, 1,1-dichloro- (9CI)

Origin of Product

United States

Preparation Methods

Catalytic Reduction of Chlorinated Ketones

A prominent method for synthesizing chlorinated alcohols involves the reduction of chlorinated ketones. For example, JPH0723332B2 describes the reduction of 1,3-dichloroacetone (DCA) to 1,3-dichloro-2-propanol (DCP) using isopropanol and aluminum isopropoxide . While this targets a structural isomer, the methodology offers insights into adapting similar conditions for 1,1-dichloroallyl alcohol:

Reaction Overview

DCA+IsopropanolAl(OiPr)₃DCP+Acetone\text{DCA} + \text{Isopropanol} \xrightarrow{\text{Al(OiPr)₃}} \text{DCP} + \text{Acetone}

Key Parameters

  • Catalyst Loading : Aluminum isopropoxide at 0.01–1 molar ratio relative to DCA .

  • Temperature : 20–85°C (optimal: 25–60°C) .

  • Solvent : Excess isopropanol or additives like chloroform to enhance solubility .

Mechanistic Insights
The catalyst facilitates hydrogen transfer from isopropanol to DCA, reducing the ketone to DCP. Side reactions, such as DCA decomposition, are minimized by controlling catalyst concentration and temperature .

Adaptability to 1,1-Dichloroallyl Alcohol
Using 1,1-dichloroacetone as a substrate under analogous conditions could yield the target compound. However, the stability of 1,1-dichloroacetone and regioselectivity of reduction require further investigation.

Hydrochlorination of Allylic Alcohols

The hydrochlorination of allyl alcohol derivatives presents another viable route. US7473809B2 details the hydrochlorination of glycerine to dichloropropanols using hydrogen chloride (HCl) and carboxylic acid catalysts . Though focused on 1,3-dichloro-2-propanol, the principles apply to allyl alcohol systems:

Reaction Overview

Allyl Alcohol+HClRCOOH1,1-Dichloroallyl Alcohol+H₂O\text{Allyl Alcohol} + \text{HCl} \xrightarrow{\text{RCOOH}} \text{1,1-Dichloroallyl Alcohol} + \text{H₂O}

Key Parameters

  • Catalyst : Acetic acid (optimal) .

  • Temperature : 70–140°C (preferred: 100–110°C) .

  • Water Removal : Continuous distillation to shift equilibrium .

Challenges

  • Regioselectivity : Ensuring HCl adds to the correct position to form 1,1-dichloro derivatives.

  • Byproducts : Competing pathways may yield 1,2- or 1,3-dichloro isomers.

Comparative Analysis of Methods

The table below summarizes the feasibility of each approach based on available data:

Method Catalyst Temperature Yield Scalability
Ketone Reduction Al(OiPr)₃25–60°C~75%Moderate
Hydrochlorination Acetic Acid100–110°C~70%High
Direct ChlorinationFeCl₃/AlCl₃0–25°CN/ALow

Notes :

  • Yields for ketone reduction and hydrochlorination are extrapolated from analogous reactions .

  • Direct chlorination lacks empirical data but is theorized based on similar systems.

Q & A

Q. What synthetic methodologies are recommended for 1-Propen-2-ol, 1,1-dichloro- (9CI), and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The synthesis of chlorinated alkenols like 1-Propen-2-ol, 1,1-dichloro- (9CI) typically involves selective chlorination of precursor alcohols or alkenes. For example, dichlorination at the 1-position of propen-2-ol can be achieved using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Reaction optimization should focus on:
  • Temperature control : Excess heat may lead to dehydrohalogenation, forming undesired alkene byproducts.
  • Solvent selection : Non-polar solvents (e.g., CCl₄) reduce side reactions like oxidation of the hydroxyl group.
  • Catalyst use : Lewis acids (e.g., FeCl₃) improve regioselectivity for dichlorination .
    Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound.

Q. Which spectroscopic techniques are most effective for characterizing 1-Propen-2-ol, 1,1-dichloro- (9CI), and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : The hydroxyl proton (OH) appears as a broad singlet (~δ 2.5–5.0 ppm), while vinylic protons (C=CH) resonate near δ 5.0–6.5 ppm.
  • ¹³C NMR : Chlorinated carbons (C-Cl₂) show signals at δ 70–90 ppm, and the carbonyl carbon (C-OH) appears at δ 60–70 ppm.
  • IR Spectroscopy : Strong O-H stretching (~3200–3600 cm⁻¹) and C-Cl stretches (550–800 cm⁻¹) are diagnostic.
  • Mass Spectrometry (MS) : A molecular ion peak at m/z corresponding to C₃H₄Cl₂O (MW ~146.98) with characteristic fragmentation patterns (e.g., loss of Cl or H₂O) .

Advanced Research Questions

Q. How do electron-withdrawing chlorine atoms influence the reactivity of the hydroxyl group in nucleophilic substitution or elimination reactions?

  • Methodological Answer : The 1,1-dichloro substituent adjacent to the hydroxyl group increases the acidity of the OH proton due to inductive electron withdrawal. This enhances its susceptibility to nucleophilic substitution (e.g., SN2 with alkyl halides) or elimination under basic conditions. For example:
  • Elimination : Treatment with strong bases (e.g., NaOH) may yield 1,1-dichloropropene via dehydration.
  • Substitution : Reaction with thionyl chloride (SOCl₂) could replace -OH with -Cl, forming 1,1,2-trichloropropene.
    Computational modeling (DFT) is recommended to predict reaction pathways and transition states .

Q. What challenges arise in detecting trace levels of 1-Propen-2-ol, 1,1-dichloro- (9CI) in environmental matrices, and which analytical methods provide optimal sensitivity?

  • Methodological Answer : Challenges include low volatility, matrix interference, and degradation during extraction. Recommended methods:
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar column (e.g., DB-WAX) to resolve the compound from co-eluting contaminants. Derivatization (e.g., silylation of -OH) improves volatility .
  • Purge-and-Trap Concentration : Enhances detection limits to sub-ppb levels in groundwater samples .
  • Quality Control : Spike recovery tests and internal standards (e.g., d₄-1,4-dichlorobenzene) validate accuracy .

Q. What decomposition pathways are observed under thermal or photolytic stress, and how can stability be enhanced during storage?

  • Methodological Answer :
  • Thermal Decomposition : At >100°C, 1-Propen-2-ol, 1,1-dichloro- (9CI) undergoes dehydrochlorination to form chloroalkenes (e.g., 1-chloropropene) and HCl gas.
  • Photolytic Degradation : UV exposure generates free radicals, leading to oxidation products like dichloroacetone.
  • Storage Recommendations : Store in amber glass under inert gas (N₂/Ar) at 4°C. Add stabilizers (e.g., BHT) to inhibit radical formation .

Q. Are there known enzymatic or abiotic transformation pathways for this compound in biological systems?

  • Methodological Answer : While specific data on 1-Propen-2-ol, 1,1-dichloro- (9CI) is limited, analogous chlorinated alcohols (e.g., DDT metabolites) undergo:
  • Oxidation : Cytochrome P450 enzymes convert the hydroxyl group to a ketone, forming dichloropropanone.
  • Reductive Dechlorination : Anaerobic microbes may replace Cl with H, yielding propenol derivatives.
    Isotopic labeling (¹⁴C or ³⁶Cl) tracks transformation pathways in soil or microbial cultures .

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